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Introduction
DS-9300 is a potent and selective small molecule inhibitor of the histone acetyltransferases

(HATs) p300 (EP300) and CREB-binding protein (CBP).[1] These enzymes play a critical role in

regulating gene expression through the acetylation of histone and non-histone proteins, making

them compelling targets in oncology.[2][3][4] Accurate evaluation of DS-9300's engagement

with its targets, EP300 and CBP, within a cellular context is crucial for understanding its

mechanism of action and for advancing its development as a therapeutic agent.

These application notes provide detailed protocols for key experimental techniques to assess

the target engagement of DS-9300, focusing on methods that measure direct target binding

and downstream functional effects. The provided protocols for Western Blotting, Cellular

Thermal Shift Assay (CETSA), and In-Cell Western (ICW) are foundational for researchers

investigating the cellular activity of DS-9300 and other EP300/CBP inhibitors.

Quantitative Data Summary
The following tables summarize the reported in vitro potency of DS-9300 against its primary

targets and its growth inhibition effects in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of DS-9300

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b15583292?utm_src=pdf-interest
https://www.benchchem.com/product/b15583292?utm_src=pdf-body
https://www.bioworld.com/articles/707057-ds-9300-targets-epigenetic-enzymes-for-prostate-cancer?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC10245587/
https://www.researchgate.net/publication/359853563_Discovery_of_EP300CBP_histone_acetyltransferase_inhibitors_through_scaffold_hopping_of_14-oxazepane_ring
https://vcm.edpsciences.org/articles/vcm/full_html/2022/01/vcm20220006/vcm20220006.html
https://www.benchchem.com/product/b15583292?utm_src=pdf-body
https://www.benchchem.com/product/b15583292?utm_src=pdf-body
https://www.benchchem.com/product/b15583292?utm_src=pdf-body
https://www.benchchem.com/product/b15583292?utm_src=pdf-body
https://www.benchchem.com/product/b15583292?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target IC50 (nM)

EP300 28

CBP 22

H3K27ac 50

Data sourced from BioWorld.[1]

Table 2: In Vitro Growth Inhibition (GI50) of DS-9300 in Prostate Cancer Cell Lines

Cell Line Androgen Receptor Status GI50 (nM)

VCaP Positive 0.6

22Rv1 Positive 6.5

LNCaP Positive 3.4

PC3 Negative 287

Data sourced from BioWorld.[1]

Signaling Pathway
The histone acetyltransferases EP300 and CBP are crucial regulators of gene transcription.

They act as transcriptional co-activators by acetylating lysine residues on histone tails, primarily

H3K18 and H3K27. This acetylation neutralizes the positive charge of the lysine residues,

leading to a more relaxed chromatin structure that allows for the binding of transcription factors

and the transcriptional machinery, ultimately resulting in gene expression. DS-9300 inhibits the

catalytic activity of EP300/CBP, preventing histone acetylation and leading to the suppression

of target gene transcription.
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Caption: EP300/CBP signaling pathway and the inhibitory action of DS-9300.
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Experimental Protocols
Western Blot for Histone Acetylation
This protocol details the detection of changes in histone H3 lysine 27 acetylation (H3K27ac)

levels in cells treated with DS-9300, a key downstream marker of EP300/CBP inhibition.

Cell Culture & 
DS-9300 Treatment Histone Extraction SDS-PAGE Protein Transfer

(PVDF membrane) Immunoblotting Detection

Click to download full resolution via product page

Caption: Workflow for Western Blot analysis of histone acetylation.

A. Materials

Cell culture reagents

DS-9300

DMSO (vehicle control)

Phosphate-buffered saline (PBS)

Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM

phenylmethylsulfonyl fluoride (PMSF), and 0.02% NaN3

0.2 N Hydrochloric acid (HCl) or Sulfuric Acid (H2SO4)

Acetone

Laemmli sample buffer

SDS-PAGE gels (15% acrylamide recommended for histone resolution)

PVDF membrane (0.2 µm pore size recommended)

Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20

(TBST)
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Primary antibodies: anti-H3K27ac, anti-total Histone H3 (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

B. Protocol

Cell Culture and Treatment:

Plate cells at a density to achieve 70-80% confluency.

Treat cells with varying concentrations of DS-9300 or DMSO for the desired time (e.g., 24

hours).

Histone Extraction (Acid Extraction Method):

Harvest cells and wash with ice-cold PBS.

Resuspend the cell pellet in TEB and incubate on ice for 10 minutes with gentle mixing.

Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the nuclei.

Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl or H2SO4.

Incubate overnight at 4°C on a rotator.

Centrifuge at 2000 x g for 10 minutes at 4°C to pellet cellular debris.

Transfer the supernatant containing histones to a new tube and add 8 volumes of ice-cold

acetone.

Incubate at -20°C for at least 1 hour to precipitate the histones.

Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the histones.

Wash the histone pellet with ice-cold acetone and air dry.
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Resuspend the histone pellet in deionized water.

SDS-PAGE and Protein Transfer:

Quantify protein concentration using a BCA assay.

Prepare samples with Laemmli buffer and boil for 5 minutes.

Load equal amounts of protein onto a 15% SDS-PAGE gel and run until adequate

separation is achieved.

Transfer proteins to a PVDF membrane.

Immunoblotting and Detection:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies (anti-H3K27ac and anti-total Histone H3)

overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Apply chemiluminescent substrate and capture the signal using an imaging system.

C. Data Analysis

Quantify the band intensity for H3K27ac and total Histone H3.

Normalize the H3K27ac signal to the total Histone H3 signal for each sample.

Compare the normalized H3K27ac levels in DS-9300-treated samples to the vehicle control

to determine the extent of target engagement.

Cellular Thermal Shift Assay (CETSA)
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CETSA is a powerful method to verify direct target engagement in a cellular environment.[5]

The principle is that ligand binding stabilizes the target protein against thermal denaturation.
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Separation of Soluble
and Aggregated Proteins

Analysis of Soluble
EP300/CBP (Western Blot)
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Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

A. Materials

Cell culture reagents

DS-9300

DMSO (vehicle control)

PBS with protease inhibitors

Thermal cycler or heating block
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Microcentrifuge tubes

Lysis buffer (e.g., RIPA buffer)

Western blot reagents (as described in Protocol 1)

Primary antibodies: anti-EP300, anti-CBP

B. Protocol

Cell Treatment:

Culture cells to 80-90% confluency.

Treat cells with DS-9300 or DMSO for 1-2 hours at 37°C.

Heat Shock:

Harvest and wash cells with PBS containing protease inhibitors.

Resuspend the cell pellet in PBS and aliquot into microcentrifuge tubes.

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes,

followed by cooling at room temperature for 3 minutes.

Cell Lysis and Protein Quantification:

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g

for 20 minutes at 4°C.

Collect the supernatant (soluble protein fraction) and determine the protein concentration.

Western Blot Analysis:

Perform Western blotting on the soluble fractions as described in Protocol 1, using

antibodies against EP300 and CBP.
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C. Data Analysis

Generate a melt curve by plotting the amount of soluble EP300/CBP as a function of

temperature for both DS-9300 and vehicle-treated samples.

A shift in the melt curve to a higher temperature in the DS-9300-treated sample indicates

target stabilization and therefore, target engagement.

An isothermal dose-response experiment can be performed at a fixed temperature (chosen

from the melt curve) with varying concentrations of DS-9300 to determine the EC50 for

target engagement.

In-Cell Western (ICW)
ICW is a quantitative immunofluorescence-based assay performed in microplates, offering a

higher throughput alternative to traditional Western blotting for measuring changes in protein

levels and post-translational modifications.[6][7]

Cell Seeding in Microplate

DS-9300 Treatment

Fixation & Permeabilization

Immunostaining

Signal Detection & Quantification
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Click to download full resolution via product page

Caption: In-Cell Western (ICW) experimental workflow.

A. Materials

96- or 384-well microplates

Cell culture reagents

DS-9300

DMSO (vehicle control)

Formaldehyde or methanol for fixation

Triton X-100 or saponin for permeabilization

Blocking buffer (e.g., Odyssey Blocking Buffer)

Primary antibodies: anti-H3K27ac, and a normalization antibody (e.g., anti-total Histone H3

or a DNA stain)

Fluorescently labeled secondary antibodies (e.g., IRDye-labeled)

Fluorescent imaging system (e.g., LI-COR Odyssey)

B. Protocol

Cell Seeding and Treatment:

Seed cells in a microplate and allow them to adhere.

Treat cells with a concentration range of DS-9300 or DMSO.

Fixation and Permeabilization:

Remove the treatment media and fix the cells (e.g., with 4% formaldehyde in PBS for 20

minutes at room temperature).
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Wash the cells with PBS.

Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 15 minutes).

Wash the cells with PBS.

Immunostaining:

Block the cells with blocking buffer for 1.5 hours at room temperature.

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

Wash the cells multiple times with PBS containing 0.1% Tween 20.

Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1

hour at room temperature in the dark.

Wash the cells multiple times with PBS containing 0.1% Tween 20 in the dark.

Signal Detection and Quantification:

Remove the final wash buffer and allow the plate to dry.

Scan the plate using a fluorescent imaging system.

C. Data Analysis

Quantify the fluorescence intensity for the H3K27ac signal and the normalization signal in

each well.

Normalize the H3K27ac signal to the normalization signal.

Plot the normalized signal against the DS-9300 concentration to generate a dose-response

curve and determine the IC50 for the inhibition of histone acetylation.

Conclusion
The protocols outlined in these application notes provide a robust framework for the

comprehensive evaluation of DS-9300 target engagement. By employing a combination of
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Western blotting to measure downstream pathway modulation, CETSA to confirm direct target

binding, and In-Cell Western for higher-throughput quantitative analysis, researchers can gain

a detailed understanding of the cellular mechanism of action of DS-9300 and other EP300/CBP

inhibitors. These methods are essential for advancing the preclinical development of this

promising class of therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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